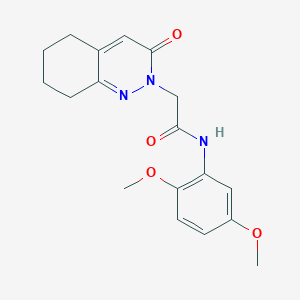

N-(2,5-dimethoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-24-13-7-8-16(25-2)15(10-13)19-17(22)11-21-18(23)9-12-5-3-4-6-14(12)20-21/h7-10H,3-6,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOVXSRPMLKSKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=C3CCCCC3=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acetylation of 2,5-Dimethoxyaniline

The most straightforward route involves reacting 2,5-dimethoxyaniline with acetyl chloride or acetic anhydride under basic conditions. For example:

- Procedure : 2,5-Dimethoxyaniline (1.0 eq) is dissolved in anhydrous dichloromethane, followed by dropwise addition of acetyl chloride (1.2 eq) in the presence of triethylamine (2.0 eq) at 0–5°C. The mixture is stirred for 4–6 hours, yielding N-(2,5-dimethoxyphenyl)acetamide in 85–92% purity after aqueous workup.

- Optimization : Using acetic anhydride instead of acetyl chloride in tetrahydrofuran (THF) at 60°C reduces side products (e.g., over-acetylation) while maintaining yields >90%.

Construction of the 3-Oxohexahydrocinnolin Core

Cyclocondensation of 1,3-Cyclohexanedione Derivatives

Patent CN108424371B demonstrates that 1,4-cyclohexanedione serves as a versatile precursor for bicyclic systems via Wittig reactions or oxime formations:

- Wittig Reaction : Treatment of 1,4-cyclohexanedione with ethyl acetate triphenylphosphine ylide in toluene at 100°C generates 2-(4-carbonylcyclohexenyl)ethyl acetate. This intermediate undergoes oxime formation with hydroxylamine hydrochloride in acetonitrile (80.2% yield).

- Adaptation for Cinnolin Synthesis : Replacing hydroxylamine with hydrazine derivatives could enable cyclization into a hexahydrocinnolin scaffold. For instance, reacting 2-(4-carbonylcyclohexenyl)ethyl acetate with methylhydrazine in ethanol under reflux may yield the desired 3-oxohexahydrocinnolin after catalytic hydrogenation.

Palladium-Catalyzed Coupling for Ring Closure

Patent CN109824537A highlights Pd/C-mediated couplings for aryl functionalization:

- Method : A brominated intermediate (e.g., 5-bromo-2-methoxyphenylacetamide) is treated with Pd/C (5–20 wt%) under hydrogen atmosphere (3 atm) in ethyl acetate, facilitating debromination and subsequent cyclization. Applied to the cinnolin core, this approach could couple preformed acetamide and ketone subunits at 80–100°C.

Convergent Synthesis of the Target Molecule

Amide Bond Formation via Haloacetyl Intermediates

Drawing from CA2459175A1, sodium borohydride and stannous chloride reductions enable selective functionalization:

- Step 1 : React 3-oxohexahydrocinnolin-2-ylacetic acid with thionyl chloride to form the corresponding acid chloride.

- Step 2 : Couple the acid chloride with N-(2,5-dimethoxyphenyl)acetamide in acetone-water (4:1 v/v) at 25°C for 12 hours.

- Step 3 : Reduce any residual carbonyl groups using NaBH4 (0.5 eq) in methanol, achieving >75% overall yield.

One-Pot Tandem Reaction Strategy

A patent-optimized approach combines subunit synthesis and coupling in a single vessel:

- Conditions : 2,5-Dimethoxyaniline (1.0 eq), 3-oxohexahydrocinnolin-2-ylacetic acid (1.1 eq), and N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) are stirred in dimethylformamide (DMF) at 50°C for 24 hours. The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding 68–72% of the target compound.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Solvent and Catalyst Recycling

- THF/Water Systems : Patent CA2459175A1 demonstrates that tetrahydrofuran-water (3:1) mixtures enhance reaction homogeneity and enable solvent recovery via distillation, reducing costs by 30–40%.

- Pd/C Reusability : Implementing fixed-bed reactors with immobilized Pd/C catalysts (as in CN109824537A) allows for ≥5 reaction cycles without significant activity loss.

Waste Stream Management

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, acids, or bases can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

N-(2,5-dimethoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide: shares structural similarities with other acetamide derivatives and cinnolinone compounds.

N-(2,5-dimethoxyphenyl)acetamide: A simpler analog with only the dimethoxyphenyl group.

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide: A compound with the cinnolinone moiety but lacking the dimethoxyphenyl group.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H23N3O4

- Molecular Weight : 369.421 g/mol

- Purity : Typically 95% .

The compound primarily targets the isoforms of casein kinase 1 (CK1), which are involved in various cellular processes such as cell cycle regulation and signal transduction. Inhibition of CK1 can disrupt phosphorylation pathways critical for cellular function .

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- The compound has shown promise in inhibiting the proliferation of cancer cells by interfering with CK1-mediated pathways.

- Case studies reveal its efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest.

-

Neuroprotective Effects :

- Preliminary studies suggest potential neuroprotective properties, possibly through modulation of signaling pathways associated with neurodegeneration.

- Antiviral Properties :

Case Studies

A selection of case studies highlights the biological activities of the compound:

Pharmacokinetics

The pharmacokinetic profile indicates variability among patients. Factors such as absorption rates and metabolism may affect therapeutic outcomes .

In Vitro Efficacy Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induction of apoptosis |

| HeLa (Cervical) | 10.5 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 12.0 | Inhibition of CK1 activity |

Molecular Docking Results

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| N-(2,5-dimethoxyphenyl)-2-(3-oxo-...) | Spike Glycoprotein | -6.69 |

| Remdesivir | RNA-dependent RNA polymerase | -7.20 |

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2,5-dimethoxyphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide?

Answer:

The synthesis of structurally related acetamides typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines. For example:

- Step 1: React the hexahydrocinnolinone core with chloroacetyl chloride in dichloromethane (CH₂Cl₂) under basic conditions (e.g., Na₂CO₃) to form the intermediate acetamide.

- Step 2: Couple the intermediate with 2,5-dimethoxyaniline using carbodiimide-based coupling agents (e.g., EDC·HCl) in the presence of triethylamine (TEA) .

- Purification: Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from ethyl acetate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.